molecular formula C16H16FN7O2S B2865469 N-(2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-2-((1-methyl-1H-tetrazol-5-yl)thio)acetamide CAS No. 1219841-73-2

N-(2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-2-((1-methyl-1H-tetrazol-5-yl)thio)acetamide

Cat. No. B2865469
CAS RN: 1219841-73-2
M. Wt: 389.41
InChI Key: QRGBWCUPUSYVLA-UHFFFAOYSA-N
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Description

N-(2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-2-((1-methyl-1H-tetrazol-5-yl)thio)acetamide is a useful research compound. Its molecular formula is C16H16FN7O2S and its molecular weight is 389.41. The purity is usually 95%.
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Scientific Research Applications

Anticancer Potential

N-(2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-2-((1-methyl-1H-tetrazol-5-yl)thio)acetamide has shown promise in cancer research. Evren et al. (2019) synthesized similar compounds and evaluated them for anticancer activity. They discovered that one of the compounds demonstrated significant selectivity and potency against human lung adenocarcinoma cells, with minimal toxicity to normal cells (Evren et al., 2019).

Antimicrobial and Antifungal Activities

Research has also explored the antimicrobial potential of related compounds. Tiwari et al. (2018) reported the synthesis of novel compounds with significant antimicrobial properties. They found that these compounds exhibited potent antibacterial and antifungal activities, comparable to standard drugs (Tiwari et al., 2018).

Synthesis and Molecular Modeling

The compound's synthesis and molecular modeling are key areas of research. Abu-Melha (2021) synthesized similar N-aryl compounds and evaluated their cytotoxic activities against various cancer cell lines. This research provides insights into the structural and spectral features important for the compound's anticancer potential (Abu-Melha, 2021).

Pharmacological Properties

Stec et al. (2011) investigated the compound's structure-activity relationships, particularly focusing on its pharmacological properties as an inhibitor of specific biological targets. This research is crucial for understanding the compound's potential as a therapeutic agent (Stec et al., 2011).

Metabolic Activation

Singh et al. (2003) studied the metabolic activation of similar compounds, which is vital for assessing the compound's safety and efficacy in therapeutic applications (Singh et al., 2003).

Synthesis of Derivatives

Mohareb et al. (2004) focused on synthesizing various derivatives of related compounds, highlighting the versatility and potential applications in different fields, such as material science or further pharmacological research (Mohareb et al., 2004).

properties

IUPAC Name

N-[2-[3-(4-fluorophenyl)-6-oxopyridazin-1-yl]ethyl]-2-(1-methyltetrazol-5-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16FN7O2S/c1-23-16(19-21-22-23)27-10-14(25)18-8-9-24-15(26)7-6-13(20-24)11-2-4-12(17)5-3-11/h2-7H,8-10H2,1H3,(H,18,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRGBWCUPUSYVLA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NN=N1)SCC(=O)NCCN2C(=O)C=CC(=N2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16FN7O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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